

how to measure CO release from CORM-401 using myoglobin assay

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Compound of Interest

Compound Name: CORM-401

Cat. No.: B15296040

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Application Notes and Protocols

Topic: Measuring Carbon Monoxide (CO) Release from **CORM-401** Using the Myoglobin Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

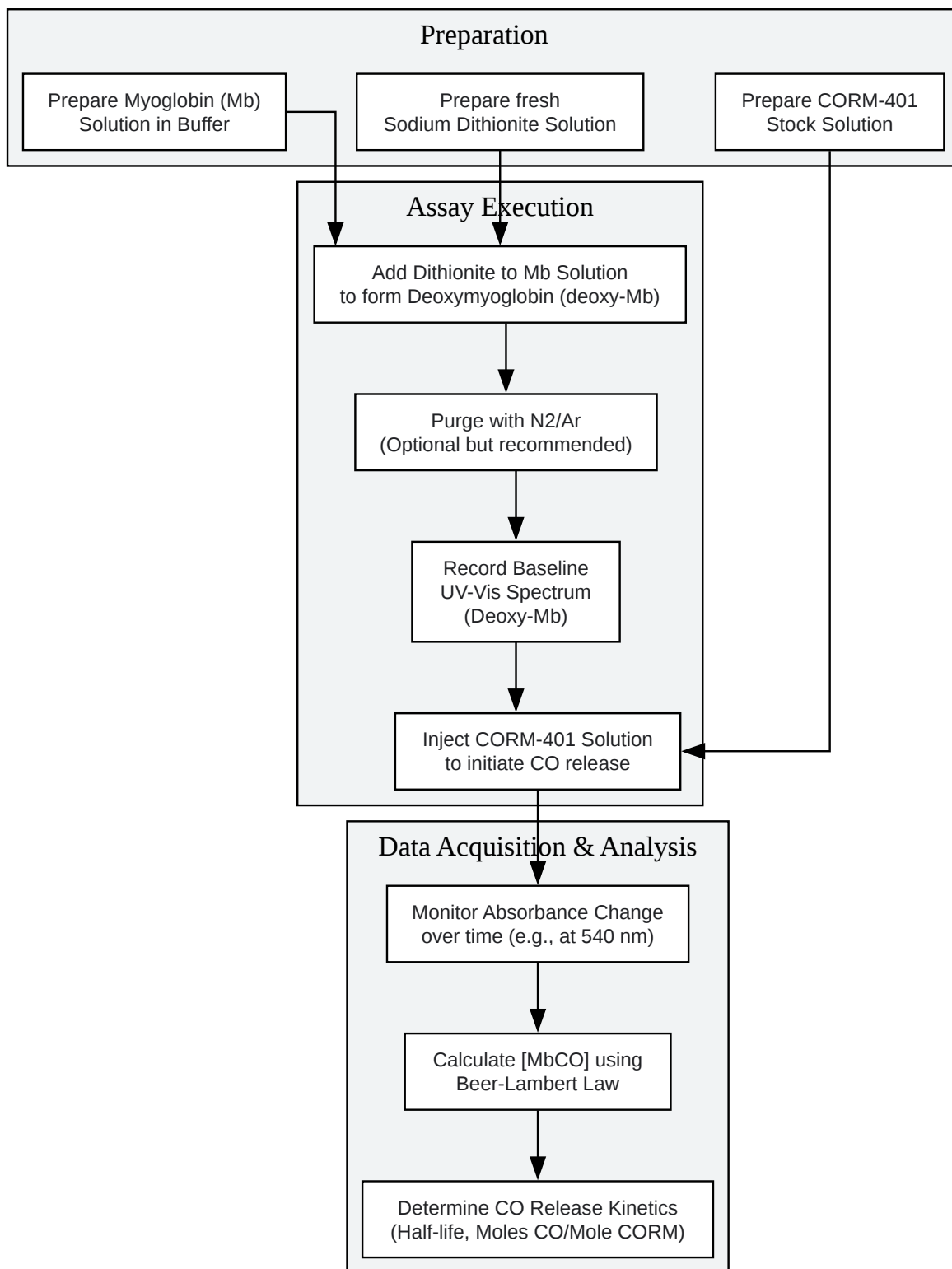
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems for therapeutic purposes. **CORM-401** is a manganese-based CORM known for its sensitivity to oxidants.[1] Accurately quantifying the rate and amount of CO released is crucial for understanding its pharmacological effects. The deoxymyoglobin (deoxy-Mb) assay is the most common spectrophotometric method used to measure CO release from CORMs.[2][3]

This method is based on the principle that CO has a high affinity for the ferrous heme iron of myoglobin. When CO binds to deoxy-Mb, it forms carboxymyoglobin (MbCO), leading to a distinct change in the UV-visible absorption spectrum. The conversion is monitored by the increase in absorbance at 540 nm and 577 nm and a decrease at 557 nm.[3][4] This application note provides a detailed protocol for measuring CO release from **CORM-401** using the myoglobin assay, highlights critical experimental parameters, and discusses data interpretation.

It is important to note that CO release from **CORM-401** is not a simple, spontaneous process. It is significantly influenced by external factors such as the presence of oxidants (e.g., H_2O_2), nucleophiles, and even the concentration of myoglobin itself.^[1] Furthermore, sodium dithionite, the reducing agent used to generate deoxy-Mb, can directly interact with some CORMs and facilitate CO release, a factor that must be considered when interpreting results.^{[1][5][6]}

Experimental Workflow

The following diagram outlines the major steps involved in the myoglobin assay for determining CO release from **CORM-401**.



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Caption: Workflow for the myoglobin-based CO release assay.

Detailed Experimental Protocol

Materials and Reagents

- Equipment:
 - UV-Vis Spectrophotometer with temperature control and kinetic measurement capabilities.
 - Quartz cuvettes (1 cm path length).
 - Gas-tight syringes.
 - Septa-sealed cuvettes (recommended).
 - Inert gas (Nitrogen or Argon) source.
- Reagents:
 - **CORM-401** ($\text{Mn}(\text{CO})_3(\text{tpa-}\kappa^3\text{N})^+$)
 - Myoglobin from equine skeletal muscle.
 - Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$).
 - Phosphate-buffered saline (PBS), pH 7.4.
 - Dimethyl sulfoxide (DMSO) for **CORM-401** stock solution.
 - Deionized water.

Protocol Steps

- Preparation of Myoglobin Solution:
 - Prepare a stock solution of myoglobin (e.g., 1 mM) in PBS (pH 7.4).
 - For the assay, dilute the stock solution to a final concentration of approximately 50-100 μM in a septa-sealed cuvette. The final volume is typically 2-3 mL.

- Note: The concentration of myoglobin should be in molar excess of the total potential CO to be released to avoid signal saturation.[3]
- Formation of Deoxymyoglobin (deoxy-Mb):
 - Prepare a fresh solution of sodium dithionite (e.g., 100 mM) in deionized water immediately before use, as it is unstable in solution.
 - Add a small aliquot of the sodium dithionite solution (e.g., 5-10 μ L) to the myoglobin solution in the cuvette to achieve a final concentration of ~0.1%.[7]
 - Gently mix by inversion. The solution color will change from reddish-brown (metmyoglobin) to a purplish-red, characteristic of deoxy-Mb.
 - To prevent re-oxidation by atmospheric oxygen, it is recommended to purge the solution with an inert gas (N_2 or Ar) before and after adding dithionite.[3]
- Spectrophotometric Baseline:
 - Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (typically 37°C).
 - Record a full UV-Vis spectrum (400-700 nm) to confirm the formation of deoxy-Mb, which has a characteristic peak around 557 nm.[3] This scan will serve as the baseline (time = 0).
- Initiation of CO Release:
 - Prepare a stock solution of **CORM-401** (e.g., 10 mM) in DMSO.
 - Using a gas-tight syringe, inject a small volume of the **CORM-401** stock solution into the deoxy-Mb solution in the cuvette. The final concentration of **CORM-401** is typically in the range of 10-100 μ M.
 - Mix the solution quickly and immediately start kinetic measurements.
- Data Acquisition:

- Monitor the change in absorbance over time at a fixed wavelength. The formation of MbCO can be followed by the increase in absorbance at 540 nm.[4][7]
- Alternatively, full spectra can be recorded at set time intervals to observe the isosbestic points and the complete spectral shift from deoxy-Mb to MbCO.

Data Analysis and Calculations

- Calculate MbCO Concentration: The concentration of MbCO formed at any given time point can be calculated using the Beer-Lambert law ($A = \epsilon cl$):
 - $\Delta A = A_t - A_0$
 - Where A_t is the absorbance at 540 nm at time 't' and A_0 is the initial absorbance.
 - $[MbCO] = \Delta A / (\epsilon_{MbCO} - \epsilon_{deoxy-Mb})$
 - Where ϵ is the molar extinction coefficient at 540 nm. For MbCO, ϵ_{540} is approximately $15.4 \text{ mM}^{-1}\text{cm}^{-1}$. [7] The change in extinction coefficient ($\Delta\epsilon$) upon conversion should be used for precise calculation.
- Determine Moles of CO Released: At the reaction plateau (when absorbance no longer changes), the total concentration of MbCO formed is equal to the total concentration of CO released.
 - Moles of CO per mole of CORM = $[MbCO]_{\text{final}} / [\text{CORM-401}]_{\text{initial}}$
- Calculate the Half-life ($t_{1/2}$): The half-life of CO release can be determined by plotting the concentration of MbCO formed over time and fitting the data to a first-order kinetic model. The half-life is the time required to reach 50% of the maximum MbCO formation.

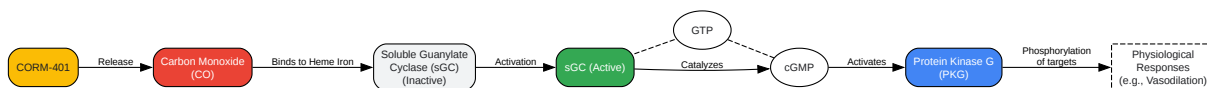
Quantitative Data Summary

The CO release characteristics of **CORM-401** are highly dependent on experimental conditions. The table below summarizes key quantitative data from published literature.

Parameter	Condition	Value	Reference
Half-life ($t_{1/2}$)	PBS (pH 7.4), Myoglobin Assay	6.2 minutes	[1]
Moles of CO Released	100 μ M CORM-401 in PBS	~3.2 mol CO / mol CORM	[1]
Moles of CO Released	10 μ M CORM-401, 50 μ M Myoglobin	~2.5 mol CO / mol CORM	[1]
Moles of CO Released	10 μ M CORM-401, 100 μ M Myoglobin	~2.8 mol CO / mol CORM	[1]
Moles of CO Released	10 μ M CORM-401, 200 μ M Myoglobin	~3.0 mol CO / mol CORM	[1]
Effect of Oxidant	20 μ M CORM-401 + 20 μ M H ₂ O ₂	~15-fold increase in CO production	[1]
Effect of Temperature	Comparison at 37°C vs. 4°C	~15-fold more CO released at 37°C	[8]

Biological Context: CO Signaling Pathway

The measurement of CO release is critical for understanding its biological activity. One of the primary targets of CO is soluble guanylate cyclase (sGC).



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